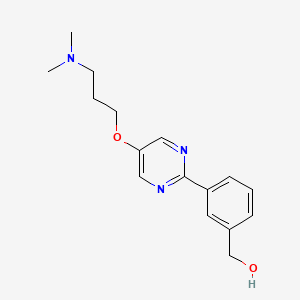
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol
Overview
Description
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a dimethylaminopropoxy group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine.
Introduction of the Dimethylaminopropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-dimethylaminopropanol.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the pyrimidine derivative with a phenylmethanol derivative through a suitable coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}acetone: Similar structure but with an acetone moiety instead of methanol.
Uniqueness
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
[3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)7-4-8-21-15-10-17-16(18-11-15)14-6-3-5-13(9-14)12-20/h3,5-6,9-11,20H,4,7-8,12H2,1-2H3 |
InChI Key |
BWPLYWQAMMEJQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CN=C(N=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)
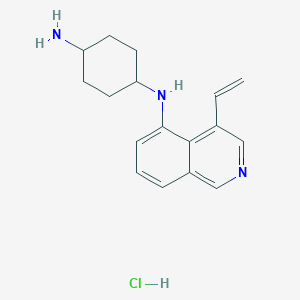
![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)
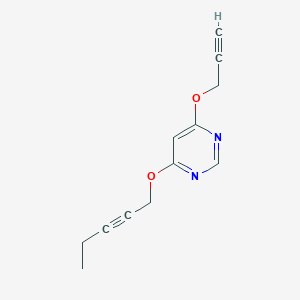
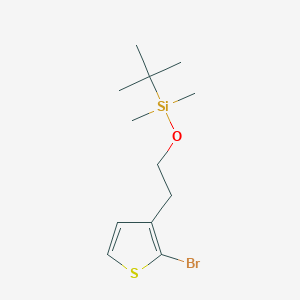
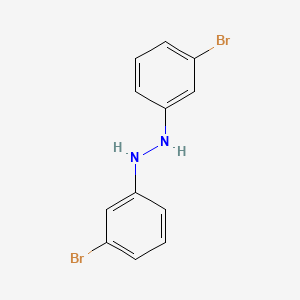
![Methyl 5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidate](/img/structure/B8591432.png)
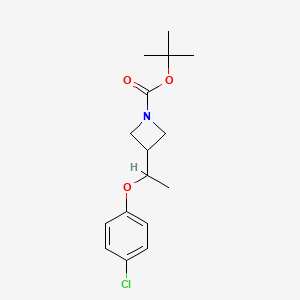
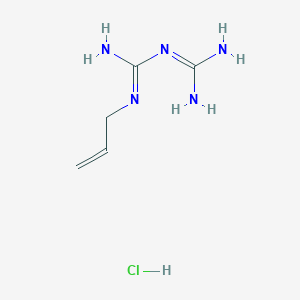
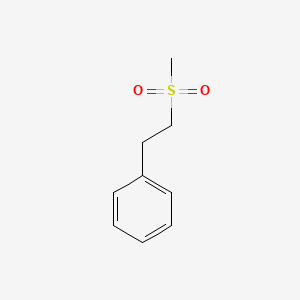
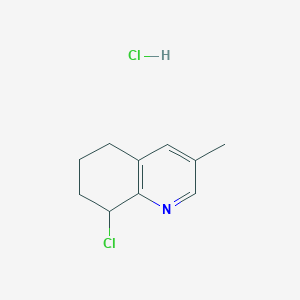
![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)

![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
